molecular formula C15H8BrCl2N B13757882 4-Bromo-5,8-dichloro-2-phenylquinoline CAS No. 1189106-04-4

4-Bromo-5,8-dichloro-2-phenylquinoline

Cat. No.: B13757882
CAS No.: 1189106-04-4
M. Wt: 353.0 g/mol
InChI Key: LDRZVJXLCMTOIP-UHFFFAOYSA-N
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Description

4-Bromo-5,8-dichloro-2-phenylquinoline is a halogenated quinoline derivative characterized by a fused benzene-pyridine backbone with bromine at position 4, chlorine atoms at positions 5 and 8, and a phenyl substituent at position 2 (Fig. 1).

Properties

CAS No.

1189106-04-4

Molecular Formula

C15H8BrCl2N

Molecular Weight

353.0 g/mol

IUPAC Name

4-bromo-5,8-dichloro-2-phenylquinoline

InChI

InChI=1S/C15H8BrCl2N/c16-10-8-13(9-4-2-1-3-5-9)19-15-12(18)7-6-11(17)14(10)15/h1-8H

InChI Key

LDRZVJXLCMTOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-5,8-dichloro-2-phenylquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a quinoline derivative, followed by the introduction of a phenyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-5,8-dichloro-2-phenylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5,8-dichloro-2-phenylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the interactions of quinoline derivatives with biological systems.

    Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5,8-dichloro-2-phenylquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl group, contribute to its reactivity and binding affinity. The pathways involved in its action depend on the specific application and the biological or chemical system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen Substitution Patterns

The positions and types of halogens significantly alter physicochemical properties. Key comparisons include:

4-Bromo-7,8-dichloro-2-phenylquinoline ()
  • Structural Difference : Chlorines at positions 7 and 8 instead of 5 and 8.
  • Impact: Positional isomerism affects dipole moments and π-stacking interactions.
4-Bromo-5,8-dichloroquinoline ()
  • Structural Difference : Lacks the 2-phenyl group.
  • Impact : Absence of the phenyl ring reduces molecular weight (318.6 g/mol vs. 377.1 g/mol for the target) and lipophilicity (clogP ~3.5 vs. ~5.2 estimated). The phenyl group in the target compound facilitates π-π interactions, critical for enzyme inhibition or material science applications.
4-Bromo-6,8-difluoro-2-methylquinoline ()
  • Structural Difference : Fluorines at positions 6 and 8, methyl at position 2.
  • Impact: Fluorine’s electronegativity increases electronic withdrawal but reduces steric bulk compared to chlorine.

Substituent Effects on Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point/Stability Reference
4-Bromo-5,8-dichloro-2-phenylquinoline C₁₅H₈BrCl₂N 377.1 Br (4), Cl (5,8), Ph (2) Data unavailable Target
6,8-Dibromo-2-[4-morpholinylphenyl]quinoline C₁₉H₁₆Br₂N₂O 448.2 Br (6,8), morpholinyl (2) Higher solubility due to morpholine
2-Bromo-5,7-dimethoxy-4-phenylquinoline C₁₇H₁₃BrN₂O₂ 373.2 Br (2), OMe (5,7), Ph (4) 223–225°C (ethanol recrystallized)
4-Chloro-8-bromo-2-phenylquinoline C₁₅H₉BrClN 318.6 Cl (4), Br (8), Ph (2) Data unavailable
  • Solubility : Methoxy groups (e.g., 5,7-dimethoxy in ) enhance aqueous solubility compared to halogens. The target compound’s dichloro and bromo substituents likely reduce solubility, favoring organic solvents.
  • Crystal Packing: In 2-Bromo-5,7-dimethoxy-4-phenylquinoline, dihedral angles between quinoline and phenyl rings (55.15°–66.34°) influence intermolecular interactions like C–H⋯π and Br⋯π bonds, which are critical for material crystallinity .

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